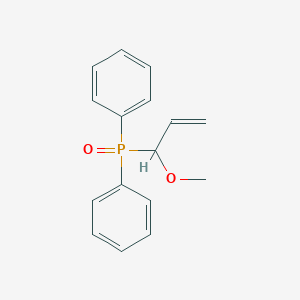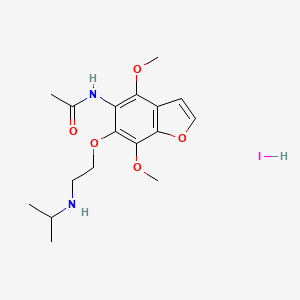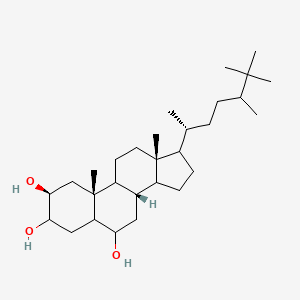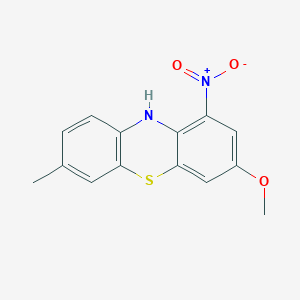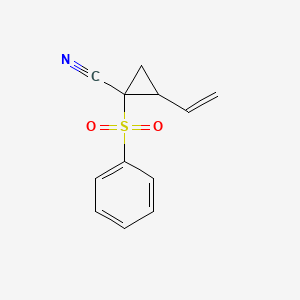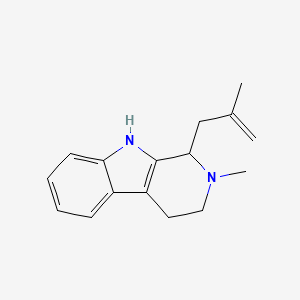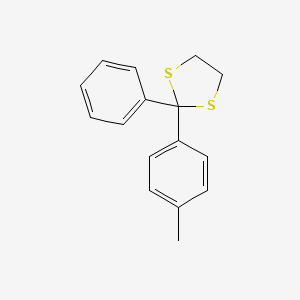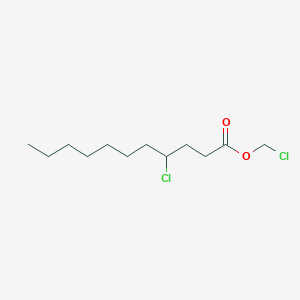![molecular formula C23H34N2 B14433426 1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole CAS No. 78430-94-1](/img/structure/B14433426.png)
1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound features a phenyl group with an ethenyl substituent, a long undecyl chain, and an imidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the phenyl and undecyl substituents. Key steps include:
Formation of the Imidazole Ring: This can be achieved through the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines under basic conditions.
Introduction of the Phenyl Group: The phenyl group with an ethenyl substituent can be introduced via a Friedel-Crafts alkylation reaction, where the imidazole ring is alkylated with 4-ethenylbenzyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Undecyl Chain: The undecyl chain can be introduced through a nucleophilic substitution reaction, where the imidazole derivative is reacted with an undecyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole undergoes various chemical reactions, including:
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and nitrating agents in the presence of catalysts like Lewis acids.
Major Products Formed:
Scientific Research Applications
1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole involves its interaction with molecular targets and pathways:
Molecular Targets: The imidazole ring can interact with enzymes and proteins, inhibiting their activity.
Pathways Involved: The compound can interfere with cellular processes such as DNA synthesis and repair, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
1-[(4-Ethenylphenyl)methyl]-1H-imidazole: Lacks the undecyl chain, making it less hydrophobic and potentially less effective in certain applications.
1-[(4-Ethenylphenyl)methyl]-2-phenyl-1H-imidazole:
Uniqueness: 1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole is unique due to its long undecyl chain, which enhances its hydrophobicity and may improve its interaction with lipid membranes and hydrophobic pockets in proteins .
Properties
CAS No. |
78430-94-1 |
|---|---|
Molecular Formula |
C23H34N2 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
1-[(4-ethenylphenyl)methyl]-2-undecylimidazole |
InChI |
InChI=1S/C23H34N2/c1-3-5-6-7-8-9-10-11-12-13-23-24-18-19-25(23)20-22-16-14-21(4-2)15-17-22/h4,14-19H,2-3,5-13,20H2,1H3 |
InChI Key |
ZNBGLRLMJCONPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=NC=CN1CC2=CC=C(C=C2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



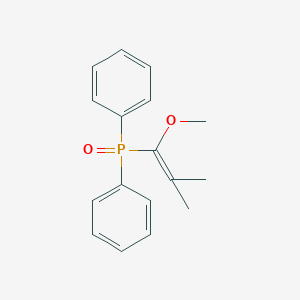
![N-({3-Methoxy-2-[(propan-2-yl)oxy]phenyl}methylidene)hydroxylamine](/img/structure/B14433354.png)
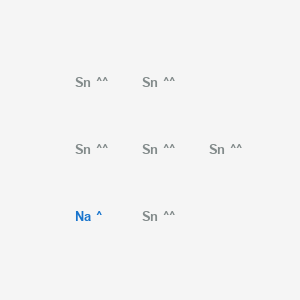
silane](/img/structure/B14433372.png)
